molecular formula C13H12ClN3 B1489324 2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1121625-27-1

2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1489324
CAS RN: 1121625-27-1
M. Wt: 245.71 g/mol
InChI Key: VFUDDEGKULGUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline (2-Cl-THIQ) is an organic compound, first synthesized in the early 1990s, that has been studied for its potential applications in various scientific fields. 2-Cl-THIQ has unique properties that make it an attractive research subject, and its synthesis method is relatively straightforward.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing various derivatives of tetrahydroisoquinoline, with applications ranging from the development of new pharmacological agents to materials with specific chemical properties. For instance, the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from related compounds by intramolecular addition has been demonstrated, showcasing a method to create pyrimidine-annulated heterocycles with potential biological activity (Majumdar & Mukhopadhyay, 2003). Similarly, the development of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their pyrimidine derivatives through nucleophilic substitution reactions highlights the versatility of tetrahydroisoquinoline derivatives in synthesizing complex heterocyclic compounds with potential for pharmacological exploration (Zaki, Radwan, & El-Dean, 2017).

Chemical Interactions and Reactions

The interaction of cyclic Schiff's bases with specific pyrimidine derivatives to synthesize novel compounds indicates the reactivity and potential of tetrahydroisoquinoline derivatives for creating substances with unique chemical and biological properties. Such interactions have led to the formation of compounds that could serve as precursors or active agents in pharmaceutical development (Gulyakevich et al., 2004). Moreover, the study of synthesis techniques for tetrahydroisoquinolinones incorporating pharmacological interest fragments suggests the role of these derivatives in developing new drugs or biological agents (Kandinska, Kozekov, & Palamareva, 2006).

Corrosion Inhibition

Investigations into the electronic structure of quinazolinone and pyrimidinone molecules, including tetrahydroisoquinoline derivatives, for corrosion inhibition on steel in acidic mediums demonstrate the chemical utility of these compounds beyond biological applications. Through density functional theory and molecular dynamic simulations, researchers have elucidated mechanisms by which these compounds inhibit corrosion, offering insights into their practical applications in materials science (Saha et al., 2016).

Biological Activity

The synthesis and evaluation of isomeric tetrahydroisoquinolines for dopamine D-1 antagonist activity underscore the potential of these derivatives in neuroscience and pharmacology. Such research contributes to understanding the molecular basis of neurotransmitter regulation and the development of therapeutic agents for neurological disorders (Riggs et al., 1987).

properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-7-13(16-9-15-12)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUDDEGKULGUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-(6-Chloro-4-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.